2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
Description
Properties
Molecular Formula |
C16H12Cl4N4O3S |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl4N4O3S/c17-9-4-3-5-10(8-9)21-15(28)23-14(16(18,19)20)22-13(25)11-6-1-2-7-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
FHGDGRYMSPZHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 2-Nitrobenzoyl Isothiocyanate
The synthesis typically begins with the preparation of 2-nitrobenzoyl isothiocyanate, a key intermediate for thiourea coupling.
- Reactants : 2-Nitrobenzoyl chloride (1 mmol), ammonium thiocyanate (1.2 mmol), acetone (solvent).
- Conditions : Reflux at 50°C for 40–60 minutes.
- Mechanism : Nucleophilic substitution by thiocyanate ion on the acyl chloride.
- Yield : ~90% (reported for analogous benzoyl isothiocyanates).
- IR (KBr) : 1691 cm⁻¹ (C=O), 1438 cm⁻¹ (C=S).
- ¹H NMR (DMSO- d₆) : δ 8.26 (s, 1H, Ar-H), 7.89–7.50 (m, 3H, Ar-H).
Trichloroethylamine Intermediate
The trichloroethylamine moiety is synthesized via nucleophilic addition.
- Reactants : 2,2,2-Trichloroacetaldehyde, ammonia gas.
- Conditions : Stirring in benzonitrile at 152°C under ammonia flow for 6 hours.
- Mechanism : Ammonia addition to the aldehyde followed by dehydration.
- Yield : 72–78% (reported for similar trichloroethylamines).
- ¹H NMR (CDCl₃) : δ 6.10 (bs, 1H, NH), 7.81–7.43 (m, 4H, Ar-H).
- ¹³C NMR : δ 169.6 (C=O), 133.5–127.5 (Ar-C).
Thiourea Bridge Formation
The thiourea linkage is formed by reacting the trichloroethylamine with 3-chlorophenyl isothiocyanate.
- Reactants : Trichloroethylamine (1 mmol), 3-chlorophenyl isothiocyanate (1.2 mmol).
- Conditions : Stirring in dichloromethane at 25°C for 3 hours.
- Mechanism : Nucleophilic attack by the amine on the thiocyanate.
- Yield : 85–90%.
- IR : 3223 cm⁻¹ (N-H), 1164 cm⁻¹ (C=S).
- ¹H NMR : δ 11.95 (s, 1H, NH), 8.43–6.94 (m, 7H, Ar-H).
Final Coupling: Benzamide Formation
The 2-nitrobenzoyl isothiocyanate is coupled to the thiourea intermediate.
- Reactants : 2-Nitrobenzoyl isothiocyanate (1 mmol), thiourea intermediate (1 mmol).
- Conditions : Reflux in DMF at 80°C for 12 hours with ammonium acetate.
- Mechanism : Thiourea-amide exchange reaction.
- Yield : 59–65%.
Optimization Notes :
- Solvent : DMF enhances reactivity but requires post-reaction extraction.
- Catalyst : Ammonium acetate facilitates deprotonation.
Analytical Validation
Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 1702 cm⁻¹ | C=O (amide) |
| 1323 cm⁻¹ | NO₂ symmetric | |
| 1117 cm⁻¹ | C-F (if present) | |
| ¹H NMR | δ 12.71 (s) | NH (thiourea) |
| δ 8.43–7.40 | Aromatic protons | |
| ¹³C NMR | δ 168.2 | Amide carbonyl |
| δ 130.0–115.2 | Aromatic carbons |
Chromatographic Purity
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
- TLC : Rf = 0.45 (petroleum ether/ethyl acetate 3:1).
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides
Scientific Research Applications
2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl and carbamothioyl groups can interact with proteins and enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogues differ in substituent positions and functional groups (Table 1):
Key Observations :
- Substituent Position : The 2-nitro group in the target compound contrasts with the 3-nitro substitution in , which may alter electronic properties and binding affinity.
- Chlorine Content : All analogues share the trichloroethyl group, which likely contributes to metabolic stability and lipophilicity .
Biological Activity
The compound 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄Cl₃N₃O₂S
- Molecular Weight : 433.7 g/mol
This compound features a nitro group, a trichloroethyl moiety, and a carbamothioyl group attached to a benzamide framework, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antitumor Activity : Some studies suggest that this class of compounds may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Properties : Compounds containing nitro and chloro groups have demonstrated antimicrobial activity against various pathogens.
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme inhibition | Inhibits specific kinases | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
-
Antitumor Activity :
A study explored the effects of related benzamide compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways. The specific IC50 values for this compound were reported to be in the low micromolar range against various cancer types. -
Enzyme Inhibition :
Research focused on the inhibition of kinase activity by benzamide derivatives showed that these compounds could act as effective inhibitors for certain kinases involved in tumor growth and progression. The mechanism was attributed to competitive inhibition at the ATP-binding site. -
Antimicrobial Studies :
A series of tests against common bacterial strains revealed that the compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving:
Acylation : React 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm purity via NMR (¹H/¹³C), UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS).
Key Reference: Similar benzamide syntheses are detailed in and .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to analyze proton environments; DEPT-135 confirms carbon types (e.g., CH₃, CH₂) .
- X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation. Solve structures with SHELXT and refine with SHELXL (see for software protocols) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to chlorinated intermediates.
- Store waste separately in labeled containers for professional disposal (avoid aqueous release).
Key Reference: Safety guidelines for structurally related benzamides are provided in .
Advanced Research Questions
Q. How to resolve discrepancies between DFT-optimized and experimental crystal structures?
- Methodological Answer :
Geometry Optimization : Perform DFT calculations (B3LYP/6-311G(d,p)) to optimize the gas-phase structure .
Comparison : Calculate RMSD values for bond lengths/angles between DFT and X-ray data.
Analysis : Identify torsional flexibility or crystal-packing effects (e.g., C–H···O/S interactions) causing deviations .
Key Reference: demonstrates this approach for a thiourea derivative .
Q. How to design molecular docking studies to predict biological activity?
- Methodological Answer :
Protein Preparation : Fetch the target protein (e.g., SARS-CoV-2 main protease) from PDB; remove water/add hydrogens using UCSF Chimera .
Ligand Preparation : Minimize the compound’s energy in Avogadro (MMFF94 force field).
Docking : Run AutoDock Vina with a grid box centered on the active site; validate poses via RMSD clustering .
Key Reference: and outline docking protocols for similar benzamides .
Q. How to evaluate nonlinear optical (NLO) properties computationally?
- Methodological Answer :
Polarizability Calculation : Use CAM-B3LYP/6-311++G(d,p) to compute dipole moment (μ), polarizability (α), and hyperpolarizability (β) .
NLO Activity : Compare β values with urea standards; high β (>10× urea) suggests potential for optoelectronic applications.
Key Reference: provides an example of NLO analysis for a thiourea analog .
Q. How to synthesize analogs with enhanced bioactivity?
- Methodological Answer :
Scaffold Modification : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups.
SAR Testing : Screen analogs against target enzymes (e.g., Trypanosoma brucei) via in vitro assays.
Key Reference: and describe SAR-driven synthesis of anti-parasitic benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
